REACTION_CXSMILES
|
[O:1]1[C:6]2[CH:7]=[CH:8][C:9]([C:11](=O)[CH3:12])=[CH:10][C:5]=2[O:4][CH2:3][CH2:2]1.[OH-].[NH4+:15].CO>[Ni].Cl>[O:1]1[C:6]2[CH:7]=[CH:8][C:9]([CH:11]([NH2:15])[CH3:12])=[CH:10][C:5]=2[O:4][CH2:3][CH2:2]1 |f:1.2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCOC2=C1C=CC(=C2)C(C)=O
|
Name
|
oxime
|
Quantity
|
10.74 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
ammonium hydroxide methanol
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+].CO
|
Name
|
|
Quantity
|
1 mL
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
for 48 hours
|
Duration
|
48 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through Celite
|
Type
|
CONCENTRATION
|
Details
|
the resultant filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residual oil obtained
|
Type
|
WASH
|
Details
|
The aqueous layer was washed with EtOAc (1×250 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the resultant filtrate was concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
O1CCOC2=C1C=CC(=C2)C(C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.1 g | |
YIELD: PERCENTYIELD | 66% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |